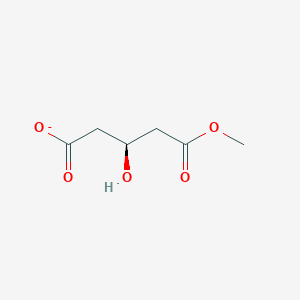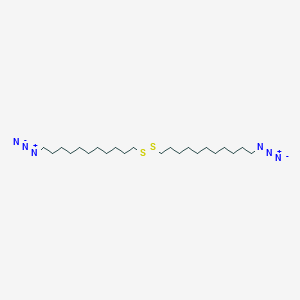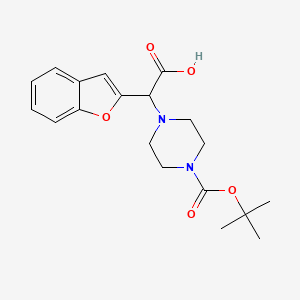
calcium;2,3-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
calcium;2,3-dimethylbenzenesulfonate is an organosulfur compound with the molecular formula C16H18CaO6S2. It is a calcium salt derivative of benzenesulfonic acid, where two molecules of dimethylbenzenesulfonic acid are associated with one calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, dimethyl-, calcium salt (2:1) typically involves the sulfonation of dimethylbenzene (xylene) with sulfur trioxide or concentrated sulfuric acid. The resulting dimethylbenzenesulfonic acid is then neutralized with calcium oxide or calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient contact between the reactants and allows for better control over reaction conditions. The neutralization step is performed by adding calcium oxide or calcium hydroxide to the sulfonated product, resulting in the formation of benzenesulfonic acid, dimethyl-, calcium salt (2:1) .
化学反応の分析
Types of Reactions
calcium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
科学的研究の応用
calcium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a surfactant in laboratory experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, emulsifiers, and other industrial chemicals
作用機序
The mechanism of action of benzenesulfonic acid, dimethyl-, calcium salt (2:1) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions such as catalysis and stabilization of intermediates. The calcium ion plays a crucial role in maintaining the structural integrity of the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the dimethyl groups and calcium ion.
p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring.
Calcium dodecylbenzenesulfonate: Another calcium salt of a benzenesulfonic acid derivative with a longer alkyl chain
Uniqueness
calcium;2,3-dimethylbenzenesulfonate is unique due to the presence of two dimethyl groups and a calcium ion, which confer distinct chemical properties such as enhanced solubility and reactivity. These features make it particularly useful in applications requiring strong ionic interactions and stability under various conditions.
特性
CAS番号 |
28088-63-3 |
|---|---|
分子式 |
C16H18CaO6S2 |
分子量 |
410.5 g/mol |
IUPAC名 |
calcium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
InChIキー |
JNIZKBDDCOPXDZ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
Key on ui other cas no. |
28088-63-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506977.png)

![4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B1506979.png)
![1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane](/img/structure/B1506982.png)
![8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B1506983.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1506984.png)
![C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine](/img/structure/B1506985.png)
![C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506986.png)



![Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506995.png)
![1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1506997.png)

